1-[(2-fluorophenyl)amino]isoquinoline-3-carboxylic acid
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Overview
Description
1-[(2-Fluorophenyl)amino]isoquinoline-3-carboxylic acid is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)amino]isoquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the direct introduction of a fluorine atom onto the isoquinoline ring. This can be done using various fluorinating agents under controlled conditions. Another approach is the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[(2-Fluorophenyl)amino]isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(2-Fluorophenyl)amino]isoquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated isoquinoline derivatives.
Biology: The compound’s unique biological activities make it a valuable tool in studying various biological processes.
Medicine: Fluorinated isoquinolines are often investigated for their potential as therapeutic agents due to their bioactivity.
Industry: The compound’s useful physical properties, such as light-emitting characteristics, make it suitable for applications in materials science
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)amino]isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(2-Fluorophenyl)amino]isoquinoline-3-carboxylic acid can be compared with other fluorinated isoquinoline derivatives, such as:
- 1-[(2-Chlorophenyl)amino]isoquinoline-3-carboxylic acid
- 1-[(2-Bromophenyl)amino]isoquinoline-3-carboxylic acid
- 1-[(2-Methylphenyl)amino]isoquinoline-3-carboxylic acid
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electrostatic and steric effects, leading to unique bioactivities and physical properties .
Properties
IUPAC Name |
1-(2-fluoroanilino)isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-12-7-3-4-8-13(12)18-15-11-6-2-1-5-10(11)9-14(19-15)16(20)21/h1-9H,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXNLSFBZIQUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2NC3=CC=CC=C3F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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